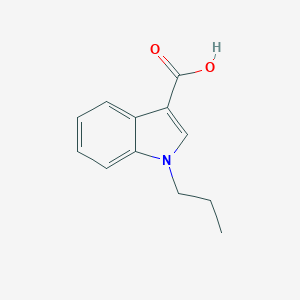

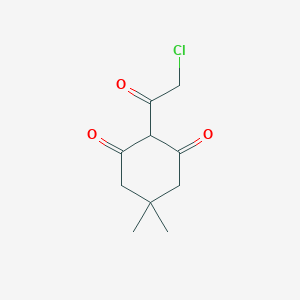

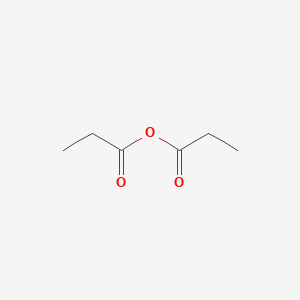

1-propyl-1H-indole-3-carboxylic acid

説明

1-Propyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, which is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The indole core is a common motif in many natural products and pharmaceuticals, and modifications on this core, such as the addition of a propyl group, can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as the Dieckmann cyclization and Ullmann reaction. For instance, novel 3-substituted indole-2-carboxylic acids and esters have been synthesized using Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters, leading to 1-unsubstituted-, 1-methyl-, and 1-phenyl-3-hydroxy-1H-indole-2-carboxylic acid esters. An Ullmann reaction with bromobenzene has been used to convert 1H-indoles to 1-phenylindoles . Additionally, carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water have been developed for the synthesis of 3-substituted indoles, which could be transformed into various biologically active compounds .

Molecular Structure Analysis

The molecular structure of indole-3-carboxylic acid, a close relative of 1-propyl-1H-indole-3-carboxylic acid, has been studied using crystallography. The crystal structure shows the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, the crystal and molecular structures of indole-2-carboxylic acid have been determined, revealing that ICA molecules form planar ribbons held together by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Indole carboxylic acids can participate in various chemical reactions, including the aza-Friedel-Crafts reaction, which is a key method for the synthesis of 3-substituted indoles. This reaction involves the use of aldehydes, primary amines, and indoles to produce aza-Friedel-Crafts products that can be further transformed into biologically active indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. For example, the hydrogen bonding observed in the crystal structures of indole-3-carboxylic acid and indole-2-carboxylic acid contributes to their solid-state properties and could affect their solubility, melting points, and other physical characteristics .

科学的研究の応用

Synthesis and Characterization

- Synthesis of Derivatives : 1-Propyl-1H-indole-3-carboxylic acid is used in the synthesis of various derivatives, including 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, which have shown significant antibacterial and moderate antifungal activities (Raju et al., 2015).

Biological Activity

- Antibacterial and Antifungal Properties : The synthesized derivatives of 1-Propyl-1H-indole-3-carboxylic acid exhibit notable antibacterial activities against Staphylococcus aureus, Staphylococcus pyogenus, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Candida albicans and Asperigillus niger (Raju et al., 2015).

Chemical Analysis

- NMR and Mass Spectroscopy : These derivatives are characterized using various techniques, including elemental analysis, FT-IR, 1H NMR, 13C NMR spectroscopy, and supported by mass spectroscopy (Raju et al., 2015).

Pharmacological Evaluation

- NMDA Receptor Antagonist : Another research demonstrated the pharmacological evaluation of 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor (Baron et al., 2005).

Chemical Synthesis and Structural Analysis

- Indole Alkaloids : Indole alkaloids from a culture of the fungus Aporpium caryae were isolated and structurally elucidated, involving 1H-indole-3-carboxylic acid (Levy et al., 2000).

- Thromboxane A2 Synthetase Inhibitors : A series of indole carboxylic acid derivatives were prepared for their thromboxane A2 synthetase-inhibitory and histaminergic H1-blocking activity (Kamiya et al., 1995).

Catalytic Applications

- Rh(III)-Catalyzed Selective Coupling : N-methoxy-1H-indole-1-carboxamide and aryl boronic acids were coupled using a Rh(III)-catalyzed process, highlighting a mechanism involving C-H activation and electrophilic addition (Zheng et al., 2014).

Drug Synthesis and Evaluation

- Antiinflammatory Actions : A series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids were synthesized and evaluated for their antiinflammatory and ulcerogenic effects (Martel et al., 1976).

- Fluorescent Diarylindoles Synthesis : 1-Substituted 1H-indole-2-carboxylic acids were used in a palladium-catalyzed process to produce fluorescent 2,3-diarylindoles (Miyasaka et al., 2009).

将来の方向性

Indole-3-carboxylic acid derivatives have shown potential in various fields, including as auxin receptor protein TIR1 antagonists . This suggests that 1-propyl-1H-indole-3-carboxylic acid and its derivatives could have potential applications in the future, particularly in the field of herbicide development .

特性

IUPAC Name |

1-propylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,8H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKGOOUSZXLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592764 | |

| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-indole-3-carboxylic acid | |

CAS RN |

141102-07-0 | |

| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)